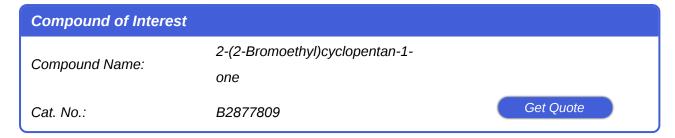


Spectroscopic Analysis of 2-(2-Bromoethyl)cyclopentan-1-one: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)cyclopentan-1-one is a heterocyclic organic compound with the chemical formula C₇H₁₁BrO. It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures such as spirodihydroindenone derivatives and precursors for bicyclic alkaloids.[1] Understanding its spectroscopic properties, especially its Nuclear Magnetic Resonance (NMR) profile, is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides a summary of its known properties and a theoretical analysis of its expected NMR spectra.

Molecular Properties

A summary of the key physical and chemical properties of **2-(2-Bromoethyl)cyclopentan-1-one** is presented in Table 1.



Property	Value	Source
CAS Number	89892-90-0	
Molecular Formula	C7H11BrO	[2]
Molecular Weight	191.07 g/mol	
SMILES	C1CC(C(=O)C1)CCBr	[2]
InChI Key	YVJLOYLDTKXDTK- UHFFFAOYSA-N	[2]

Spectroscopic Data

As of this writing, detailed experimental NMR spectroscopic data for 2-(2-

Bromoethyl)cyclopentan-1-one is not readily available in public chemical databases. However, based on the known chemical structure, a theoretical prediction of the ¹H and ¹³C NMR spectra can be made. These predictions are valuable for researchers who may be synthesizing this compound or related structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit signals corresponding to the eleven protons in the molecule, which are in seven distinct chemical environments. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are outlined in Table 2.

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
-CH ₂ -Br	3.4 - 3.6	Triplet (t)
-CH2-CH2-Br	2.0 - 2.3	Multiplet (m)
H-2	2.4 - 2.6	Multiplet (m)
H-3 (axial & equatorial)	1.9 - 2.2	Multiplet (m)
H-4 (axial & equatorial)	1.7 - 1.9	Multiplet (m)
H-5 (axial & equatorial)	2.1 - 2.4	Multiplet (m)



Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. Predicted chemical shifts are presented in Table 3.

Carbon	Predicted Chemical Shift (δ, ppm)
C=O (C1)	215 - 220
C2	45 - 55
C3	25 - 35
C4	20 - 30
C5	35 - 45
-CH2-CH2-Br	30 - 40
-CH2-Br	30 - 35

Experimental Protocol for NMR Spectroscopy

For the acquisition of NMR spectra of a compound like **2-(2-Bromoethyl)cyclopentan-1-one**, a standard protocol would be followed:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.

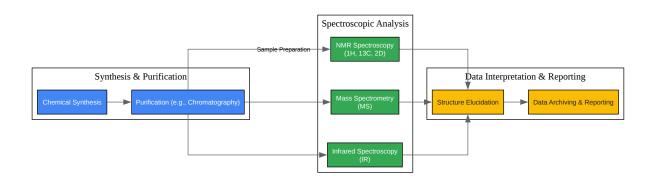


- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the data using Fourier transformation, followed by phase and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- 2D NMR (Optional but Recommended):
 - To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Logical Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a synthetic compound like **2-(2-Bromoethyl)cyclopentan-1-one** is illustrated in the following diagram.





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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-(2-Bromoethyl)cyclopentan-1-one**. While experimental data is not currently widespread, the theoretical predictions and general protocols outlined here offer a valuable starting point for researchers working with this and related compounds.

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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Bromoethyl)cyclopentan-1-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2877809#spectroscopic-data-of-2-2-bromoethyl-cyclopentan-1-one-nmr]

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